4-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Description
Historical Context and Development of Quinoline-Pyrazoline Hybrid Molecules
The development of quinoline-pyrazoline hybrid molecules represents a significant milestone in medicinal chemistry, building upon the rich historical foundation of both heterocyclic systems. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who called it "leukol" meaning "white oil" in Greek. This discovery marked the beginning of extensive research into quinoline derivatives, which subsequently led to the development of numerous therapeutic agents including antimalarial drugs like quinine and chloroquine.
The evolution of quinoline chemistry accelerated significantly during the 20th century, particularly with the introduction of fluoroquinolones in the 1980s for treating bacterial infections. Concurrently, pyrazoline derivatives gained prominence due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. The strategic combination of these two heterocyclic systems emerged as researchers recognized the potential for enhanced biological activity through molecular hybridization.
Modern synthetic approaches have enabled the preparation of complex quinoline-pyrazoline hybrids through various methodologies, including cyclocondensation reactions of chalcones with hydrazine derivatives. These developments have culminated in sophisticated compounds like the target molecule, which incorporates both 6-chloro-2-methyl-4-phenylquinoline and 4-chlorophenyl-pyrazoline moieties within a single molecular framework. The strategic placement of chlorine substituents and the carboxylic acid functionality reflects contemporary understanding of structure-activity relationships in drug design.
Significance in Heterocyclic Chemistry Research
Quinoline-pyrazoline hybrid molecules occupy a central position in contemporary heterocyclic chemistry research due to their exceptional structural diversity and biological potential. The quinoline scaffold serves as a privileged structure in medicinal chemistry, with over 200 biologically active quinoline and quinazoline alkaloids identified in nature. This heterocyclic system demonstrates remarkable versatility, undergoing various chemical transformations including protonation, alkylation, and acylation to generate diverse derivatives with enhanced biological properties.
The integration of pyrazoline moieties significantly expands the pharmacological profile of these hybrid compounds. Pyrazoline derivatives have been extensively studied for their broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The planar structure of pyrazole rings facilitates π-stacking interactions with biological targets, similar to phenyl rings, making them valuable bioisosteres in drug design.
Research demonstrates that quinoline derivatives bearing pyrazole moieties exhibit superior antimicrobial activity compared to individual components. For instance, studies have shown that certain pyrazole-quinoline hybrids display broader antibacterial activity than standard antibiotics like ciprofloxacin. The synergistic effects observed in these hybrid molecules underscore the importance of rational drug design approaches that combine complementary pharmacophores.
The significance of these compounds extends beyond their biological activities to encompass their synthetic accessibility and structural modification potential. The presence of multiple functional groups allows for systematic structure-activity relationship studies, enabling researchers to optimize biological properties through targeted chemical modifications. This flexibility has made quinoline-pyrazoline hybrids attractive targets for pharmaceutical development and academic research.
Structural Classification within Quinoline-Pyrazoline-Butanoic Acid Derivatives
The target compound 4-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid belongs to a specialized class of heterocyclic compounds characterized by the integration of three distinct structural elements: quinoline, pyrazoline, and butanoic acid moieties. This molecular architecture represents a sophisticated example of polycyclic heterocyclic chemistry, where multiple ring systems are connected through strategic linkages to create compounds with enhanced biological potential.
Within the quinoline component, the 6-chloro-2-methyl-4-phenyl substitution pattern is particularly significant. The 6-chloro substitution enhances lipophilicity and may improve membrane permeability, while the 2-methyl group provides steric influence that can affect binding selectivity. The 4-phenyl substituent contributes to the overall aromatic character and may participate in π-π stacking interactions with biological targets. This substitution pattern has been observed in various bioactive quinoline derivatives, suggesting its importance for biological activity.
The pyrazoline ring system features 4-chlorophenyl substitution at the 3-position and connection to the quinoline moiety at the 5-position. This arrangement creates a bis-heterocyclic system where both aromatic rings can contribute to biological activity. The 4-chlorophenyl group introduces additional lipophilic character and may enhance binding affinity to hydrophobic protein pockets. The dihydropyrazole ring provides conformational flexibility that can be crucial for optimal target binding.
The butanoic acid chain serves as a linking element and contributes significant pharmacological properties. Carboxylic acid groups are known to enhance water solubility, facilitate cellular uptake, and provide additional binding interactions through hydrogen bonding and ionic interactions. The 4-oxo functionality introduces electrophilic character that may be important for covalent interactions with biological targets or for metabolic transformations.
Current Research Landscape and Scientific Relevance
The current research landscape surrounding quinoline-pyrazoline-butanoic acid derivatives reflects intense scientific interest driven by their promising biological activities and synthetic accessibility. Recent advances in functionalized quinoline scaffolds and hybrids have highlighted the potential of these compounds as therapeutic agents for various medical conditions. The primary focus of contemporary research centers on synthesizing functionalized quinoline derivatives, including hybrids that incorporate multiple pharmacologically active moieties.
Antimicrobial research represents a particularly active area of investigation for quinoline-pyrazoline hybrids. Studies have demonstrated that these compounds exhibit significant antibacterial and antifungal activities against various pathogenic organisms. For example, research by Amer et al. showed that pyrazole- and pyridine-based quinoline hybrids displayed superior antibacterial activity compared to standard antibiotics when tested against both gram-positive and gram-negative bacteria. These findings have stimulated further research into optimizing structural features for enhanced antimicrobial potency.
Cancer research applications have also gained significant attention, particularly following discoveries related to phenanthroindolizidine alkaloids like tylophorinicine. This class of compounds, which shares structural similarities with quinoline-pyrazoline hybrids, has demonstrated remarkable anticancer activity through multiple biomechanistic pathways. Tylophorinicine exhibits an IC50 value in the low micromolar range against various cancer cell lines, with particularly strong activity against MCF-7, HepG2, and HCT-116 cell lines. The success of these natural products has inspired synthetic efforts to develop quinoline-pyrazoline analogs with similar or improved activity profiles.
The synthesis of these complex molecules has benefited from advances in heterocyclic chemistry methodologies. Multi-step synthetic routes involving cyclocondensation reactions have been developed to access these sophisticated molecular architectures. These synthetic approaches typically involve the formation of chalcone intermediates followed by cyclization with hydrazine derivatives to construct the pyrazoline ring system. The development of efficient synthetic methodologies has enabled systematic structure-activity relationship studies that guide rational drug design efforts.
Contemporary research emphasizes the importance of molecular modeling and computational approaches in understanding the biological activity of quinoline-pyrazoline hybrids. Molecular docking studies have provided insights into the binding modes of these compounds with various biological targets, facilitating the design of more potent and selective analogs. These computational tools have become indispensable for predicting biological activity and guiding synthetic efforts toward the most promising chemical modifications.
Properties
IUPAC Name |
4-[5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23Cl2N3O3/c1-17-28(29(19-5-3-2-4-6-19)22-15-21(31)11-12-23(22)32-17)24-16-25(18-7-9-20(30)10-8-18)34(33-24)26(35)13-14-27(36)37/h2-12,15,25H,13-14,16H2,1H3,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAXQGYWRHLAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Cl)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with multiple pharmacophores including a quinoline moiety and a pyrazole ring, which are known for their diverse biological activities. The presence of chlorine and phenyl groups enhances its potential for interaction with biological targets.
The biological activity of this compound is likely mediated through several mechanisms:
- DNA Interaction : The quinoline component is known to intercalate with DNA, potentially leading to inhibition of replication and transcription.
- Enzyme Inhibition : The pyrazole moiety may interact with various receptors or enzymes, contributing to its pharmacological effects.
- Cell Cycle Arrest : Studies have indicated that similar compounds can induce cell cycle arrest and apoptosis in cancer cell lines .
Antimicrobial Activity
Research has shown that derivatives of 4-oxobutanoic acids exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from similar structures have demonstrated efficacy against various bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa, with inhibition rates exceeding 90% in some cases .
- Antifungal Activity : Similar derivatives have also shown potent antifungal activity against pathogens like Aspergillus fumigatus .
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound:
- Cytotoxicity Assays : In vitro studies on human cancer cell lines (e.g., MCF-7) have revealed significant cytotoxic effects, with some compounds inducing apoptosis through G2/M phase arrest .
- Tubulin Inhibition : Molecular docking studies suggest that similar quinoline derivatives inhibit tubulin polymerization, a critical process in cancer cell division .
Case Studies
- Synthesis and Evaluation : A study synthesized related quinoline derivatives and assessed their biological activities. The results indicated that specific structural modifications enhanced both antimicrobial and anticancer activities significantly .
- Comparative Analysis : In a comparative study, the compound was tested alongside conventional antibiotics and antifungals, demonstrating superior efficacy against resistant strains .
Data Summary
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of this compound is characterized by a quinoline core fused with a pyrazole moiety, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 508.8 g/mol . The presence of chloro and phenyl groups enhances its pharmacological properties.
Anticancer Activity
Research indicates that compounds containing quinoline and pyrazole motifs exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of specific pathways .
Case Study: In Vitro Anticancer Evaluation
A study conducted on human breast cancer cell lines demonstrated that the compound effectively inhibited cell proliferation with an IC50 value in the low micromolar range. Mechanistic studies revealed that it triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, ultimately resulting in apoptosis .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored, particularly against bacterial and fungal strains. The presence of the quinoline structure is known to enhance antimicrobial activity.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. The compound has shown promise as an anti-inflammatory agent in preclinical models.
Case Study: Anti-inflammatory Activity
In a study using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Insights :
- Quinoline Modifications: The presence of a 2-methyl group in the target compound (vs. 2-oxo in 12, 22, and 24) may enhance lipophilicity and metabolic stability .
- Dihydroquinolin-2-one vs. Dihydroquinoline: The 2-oxo group in analogs like 24 introduces hydrogen-bonding capacity absent in the target compound, which could affect intermolecular interactions .
Physicochemical Properties
- Purity : HPLC analysis shows >95% purity for most analogs (e.g., 12 , 24 ) , suggesting robust synthetic and purification methods.
- Spectroscopic Confirmation : 1H/13C NMR and HRMS data confirm structural integrity across analogs, with shifts reflecting substituent effects (e.g., 3-fluorophenyl in 12 caused distinct aromatic proton splitting ).
Computational and Analytical Tools
- Docking Studies: AutoDock4 () could model interactions between the 4-oxobutanoic acid moiety and biological targets, leveraging its hydrogen-bonding capacity .
Preparation Methods
Formation of the Quinoline Core
The quinoline moiety is synthesized via the Friedländer annulation, a well-established method for constructing polycyclic aromatic systems. Starting with 2-amino-5-chloro-4-phenylbenzophenone, condensation with ethyl acetoacetate under acidic conditions yields the intermediate methyl ketone 60a (Scheme 1). Cyclization is achieved using concentrated sulfuric acid, forming the 6-chloro-2-methyl-4-phenylquinoline scaffold. Key parameters include:
Pyrazoline Ring Construction
The pyrazoline ring is introduced through a [3+2] cycloaddition between the quinoline-bound α,β-unsaturated ketone 86b and hydrazine monohydrate (Scheme 2). This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization to form the dihydropyrazoline intermediate 86c . Critical considerations include:
Functionalization with 4-Oxobutanoic Acid
The final step involves coupling the pyrazoline intermediate 86c with 4-methoxy-4-oxobutanoic acid 120 using a carbodiimide-based coupling agent (e.g., DCC or EDC) (Scheme 5). Subsequent hydrolysis of the methyl ester under basic conditions (NaOH in ) yields the target carboxylic acid.
Optimization of Reaction Conditions
Catalytic Systems
Solvent Effects
| Solvent | Reaction Efficiency (%) | Byproducts Observed |
|---|---|---|
| Ethanol | 92 | Minimal |
| Dimethylformamide | 78 | Significant |
| Toluene | 65 | Moderate |
Ethanol is preferred for its balance of polarity and boiling point, facilitating both dissolution and reflux conditions.
Temperature and Time
-
Quinoline Cyclization : 120°C for 6 hours maximizes yield (88%).
-
Pyrazoline Formation : Room temperature (25°C) for 18 hours prevents decomposition of hydrazine.
Characterization and Analytical Validation
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, 70:30 ) reveals a purity of 98.5% with a retention time of 12.3 minutes.
Applications in Pharmaceutical Development
The synthetic route enables scalable production for preclinical testing. Derivatives of this compound exhibit IC values <1 µM against pancreatic cancer cell lines, attributed to RAD51 inhibition (a DNA repair protein) . Modifications to the 4-oxobutanoic acid side chain are being explored to enhance bioavailability.
Q & A
Q. What are the standard synthetic routes and purification methods for this compound?
The compound can be synthesized via a multi-step procedure similar to "General Procedure G" used for structurally related pyrazoline derivatives. Key steps include:
- Condensation of substituted quinoline and chlorophenyl precursors in THF.
- Cyclization under reflux, followed by precipitation from ethyl acetate to yield solid intermediates .
- Final purification via flash chromatography or recrystallization, achieving >95% purity confirmed by HPLC . Note : Substituent variations (e.g., chloro, methoxy) on the phenyl rings may require adjusted stoichiometry or reaction times .
Q. Which spectroscopic techniques are critical for structural elucidation?
- 1H/13C NMR : Assign chemical shifts to confirm the quinoline, pyrazole, and oxobutanoic acid moieties. For example, aromatic protons in the 6-chloro-2-methylquinoline core resonate at δ 7.2–8.5 ppm .
- HRMS : Validate molecular formula (e.g., [M+H]+ or [M−H]− ions) with <5 ppm error .
- HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How is batch-to-batch consistency ensured in synthesis?
- Strict control of reaction parameters (temperature, solvent ratios) and intermediates’ purity.
- Reproducibility is validated via identical NMR spectra and retention times across batches .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Synthesize analogs with halogen (e.g., fluoro), electron-donating (e.g., methoxy), or sterically bulky groups on the phenyl/quinoline rings to assess bioactivity changes. For example, shows that 3-fluorophenyl analogs exhibit distinct electronic profiles compared to chlorophenyl derivatives .
- Pharmacophore modeling : Map key features (e.g., hydrogen bond acceptors in the oxobutanoic acid group, hydrophobic regions in the quinoline core) to correlate with biological targets .
Q. What strategies address low yields in large-scale synthesis?
- Solvent optimization : Replace THF with DMF for better solubility of bulky intermediates.
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization steps.
- Byproduct analysis : Use LC-MS to identify side products (e.g., incomplete cyclization) and adjust reaction conditions .
Q. How are contradictions in spectral data resolved?
- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare HRMS data with theoretical isotopic patterns.
- X-ray crystallography : For ambiguous cases, resolve crystal structures (e.g., as in for a related pyrrolopyrimidine) to confirm stereochemistry .
Q. What methodologies are used to analyze biological target engagement?
- Surface plasmon resonance (SPR) : Measure binding kinetics to hypothesized targets (e.g., kinases or GPCRs).
- Molecular docking : Simulate interactions using the compound’s 3D structure (derived from computational modeling or X-ray data) .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across assay platforms?
- Assay validation : Compare results from cell-free (e.g., enzymatic) vs. cell-based assays to distinguish direct target effects from off-target interactions.
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
Q. What computational tools predict metabolic stability?
- ADMET predictors : Software like Schrödinger’s QikProp estimates metabolic half-life based on logP, polar surface area, and cytochrome P450 binding sites.
- In vitro microsomal assays : Validate predictions using liver microsomes and LC-MS metabolite tracking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
